4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
Overview
Description
The compound “4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one” belongs to the class of organic compounds known as quinolones and derivatives . Quinolones and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a quinoline core with a bromomethyl group at the 4-position and two fluorine atoms at the 7 and 8 positions .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, brominated compounds are often used as intermediates in various chemical reactions . For example, bromophenylacetic acid can undergo Fischer esterification when refluxed with methanol acidified with sulfuric acid .Scientific Research Applications
Synthesis and Drug Development
4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one and its derivatives are prominently used in the synthesis of various compounds with potential medicinal applications. One such derivative, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, has been identified as an important intermediate in the production of first-line drugs for treating colon and rectal cancers. This compound was synthesized through a method optimized for high yield, indicating its significance in pharmaceutical research and development (He Zheng-you, 2010).
Antitumor Activity
Compounds similar to this compound have been used to synthesize analogs of antitumor alkaloids. For instance, the synthesis of 7-trifluoromethylluotonin, an analog of the antitumor alkaloid luotonin A, involved a compound with a similar structure. This analog retained the antitumor activity of the original compound, including apoptosis of cultured tumor cells and inhibition of DNA-topoisomerase I (A. Golubev et al., 2010).
Chemical Synthesis and Catalysis
The derivatives of this compound have been utilized in various chemical syntheses, often as intermediates. For example, in the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, a bromonium ylide, likely derived from a similar compound, was identified as a key intermediate. This compound facilitated the intramolecular nucleophilic attack necessary for the synthesis process (Jun He et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(bromomethyl)-7,8-difluoro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO/c11-4-5-3-8(15)14-10-6(5)1-2-7(12)9(10)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJXWUVQJAQZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=O)N2)CBr)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655310 | |
Record name | 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953070-72-9 | |
Record name | 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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